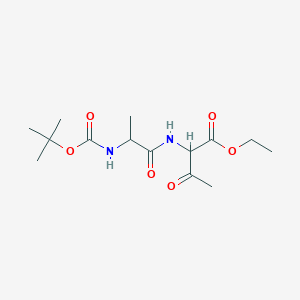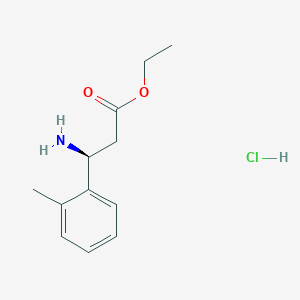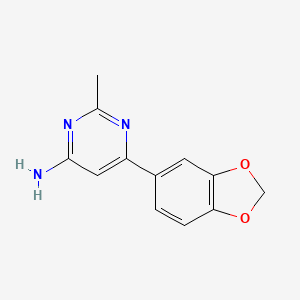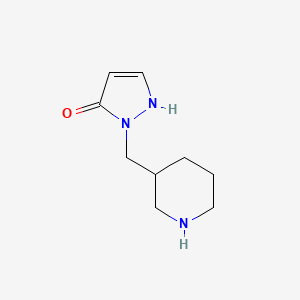
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate
Overview
Description
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is a chemical compound with the molecular formula C12H22N2O5 . It has a molecular weight of 274.32 . The compound is stored at 4°C and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound 2-(2-(Tert-Butoxycarbonyl) Propanamido) Acetic Acid ‘NCA- AG’ was prepared using a variation of the Leuchs method . All compounds were characterized using various techniques such as nuclear magnetic resonance (NMR), ultra violet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate are not available, similar compounds have been used in various chemical reactions . For instance, the compound Erythro (±)-methyl 2-[(tert-butoxycarbonyl)amino]3-[(methylsulfonyl)oxy]-3-phenylpropanoate was synthesized by adding triethylamine to a solution of compound 5 in methalenedichloride at 0°C under nitrogen atmosphere, followed by the addition of methane sulphonyl chloride .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.32 . It is stored at 4°C and is available in powder form . The InChI code for this compound is 1S/C12H22N2O5/c1-5-18-10(16)8-14-9(15)6-7-13-11(17)19-12(2,3)4/h5-8H2,1-4H3,(H,13,17)(H,14,15) .Scientific Research Applications
Biochemistry
This compound is used in the field of biochemistry, particularly in the synthesis of 2-(2-(tert-butoxycarbonyl) propanamido) acetic acid (NCA-AG). This synthesis is important for the preparation of stereospecific peptides and synthetic silk substrates .
Reaction Optimization
The compound is used in reaction optimization processes. By varying the reaction conditions such as solvent, Lewis acid, and temperature, researchers can obtain the highest yield .
Characterization Techniques
This compound is used in various characterization techniques such as melting point determination, nuclear magnetic resonance (NMR), ultra violet spectroscopy (UV), Fourier transform infrared spectroscopy (FTIR), and electron spray mass spectroscopy (ESMS) .
Preparation of Tissue Scaffolding
One of the applications of this compound is in the preparation of tissue scaffolding. Tissue scaffolds provide a template for tissue regeneration and are used in tissue engineering and regenerative medicine .
Drug Delivery Systems
This compound is also used in the development of drug delivery systems. These systems are designed to deliver drugs at a controlled rate to the specific site in the body .
Synthetic Wool and Silk Substitutes
Another interesting application of this compound is in the production of synthetic wool and silk substitutes. These substitutes can have similar properties to natural wool and silk but are more sustainable and cost-effective .
Mechanism of Action
Target of Action
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate is primarily a derivative of the amino acid glycine . Amino acids and their derivatives are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
These compounds are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
These effects can include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
properties
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQLYHSMCYDJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)

![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)





![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)



![4-[2-(3,5-Difluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1488051.png)